(2-Chloro-5-fluorophenyl)methyl methanesulfonate
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Description
(2-Chloro-5-fluorophenyl)methyl methanesulfonate is a chemical compound with the following properties:
- IUPAC Name : 2-chloro-5-fluorobenzyl methanesulfonate
- Molecular Formula : C<sub>8</sub>H<sub>8</sub>ClFO<sub>3</sub>S
- Molecular Weight : 238.67 g/mol
- CAS Number : 2144350-64-9
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-chloro-5-fluorobenzyl alcohol and methanesulfonic acid . The alcohol group of the benzyl alcohol reacts with the sulfonic acid group, resulting in the formation of the methanesulfonate ester.
Molecular Structure Analysis
The molecular structure of (2-Chloro-5-fluorophenyl)methyl methanesulfonate consists of a benzene ring with a chlorine atom at position 2 and a fluorine atom at position 5. The benzyl group is attached to the benzene ring, and the methanesulfonate group is linked to the benzyl carbon.
Chemical Reactions Analysis
(2-Chloro-5-fluorophenyl)methyl methanesulfonate can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, it can react with nucleophiles (such as amines or alcohols) to form corresponding sulfonate salts.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Storage Temperature : -10°C
- Purity : 95%
- Solubility : Soluble in organic solvents
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : Handle with care. Avoid inhalation, skin contact, and eye contact. Use appropriate protective equipment.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Research on the applications of this compound could explore its use as a reagent in organic synthesis, its potential as a prodrug, or its role in drug development.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
(2-chloro-5-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZORZJGGSANNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluorophenyl)methyl methanesulfonate |
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